N-Desmethyl Pirenzepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

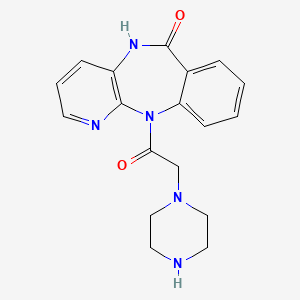

N-Desmethyl Pirenzepine is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Studies

N-Desmethyl Pirenzepine is extensively used in pharmacological research to explore its effects on muscarinic receptors. Its role as a metabolite of Pirenzepine allows researchers to investigate the pharmacokinetics and pharmacodynamics of drugs that target these receptors.

Case Study: Cognitive Enhancement in Schizophrenia

A study demonstrated that this compound acts as an M1 agonist, potentially improving cognitive deficits associated with schizophrenia. This finding suggests that it may be more effective than its parent compound, Pirenzepine, in treating cognitive impairments .

Metabolic Studies

This compound is utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of Pirenzepine. It serves as a reference compound for understanding how variations in chemical structure affect metabolic pathways.

Case Study: Metabolic Pathway Analysis

This compound has been employed to trace metabolic pathways of antipsychotic medications, providing insights into how structural modifications influence drug efficacy and safety profiles .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for the quantification of muscarinic receptor antagonists. Its unique properties make it a valuable tool for developing new analytical methods.

Case Study: Method Development

A recent study focused on developing high-performance liquid chromatography (HPLC) methods using this compound as a standard to quantify other muscarinic antagonists in biological samples .

Drug Development

The compound has implications in the pharmaceutical industry for developing new drugs targeting muscarinic receptors. Its selective action provides a foundation for creating medications with fewer side effects compared to broader-spectrum anticholinergics.

Case Study: Novel Drug Formulations

Research into dual-action drugs combining M1 antagonism with other therapeutic mechanisms has highlighted this compound's potential in treating inflammatory diseases and neuropsychiatric disorders .

Uniqueness

This compound stands out due to its selective action on the M1 receptor without the broader effects seen with other antimuscarinic agents like atropine and scopolamine. This selectivity allows for targeted studies and applications in various therapeutic areas.

Propriétés

Formule moléculaire |

C18H19N5O2 |

|---|---|

Poids moléculaire |

337.4 g/mol |

Nom IUPAC |

11-(2-piperazin-1-ylacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25) |

Clé InChI |

FSKGDOFJFMYNIG-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.